molecular formula C12H12N2O B2785697 2-(Benzyloxy)-4-methylpyrimidine CAS No. 172898-04-3

2-(Benzyloxy)-4-methylpyrimidine

Cat. No. B2785697
CAS RN: 172898-04-3
M. Wt: 200.241
InChI Key: KBYGRYZDJNDSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and spectral data .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-4-methylpyrimidine is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Synthesis of Chalcones Derivatives

Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry. 2-(Benzyloxy)-4-methylpyrimidine can be used in the synthesis of chalcones derivatives . These compounds were synthesized by coupling with aromatic substituted aldehyde .

Antimicrobial Activity

The synthesized chalcones derivatives using 2-(Benzyloxy)-4-methylpyrimidine were screened for antimicrobial activity . This indicates the potential use of this compound in the development of new antimicrobial agents.

Synthesis of Multidentate Chelating Ligands

2-(Benzyloxy)-4-methylpyrimidine can be used as a reagent for the synthesis of multidentate chelating ligands . These ligands have applications in various fields, including coordination chemistry and biochemistry.

Preparation of Sequential Polypeptides

This compound is also used to prepare sequential polypeptides . Sequential polypeptides have applications in the field of protein engineering and drug delivery systems.

Pharmaceutical Research

2-(Benzyloxy)-4-methylpyrimidine is used in pharmaceutical research as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it affects a living organism at the molecular level .

Safety and Hazards

Information about the safety and hazards of a compound can be found in its Safety Data Sheet (SDS). It includes information on its toxicity, flammability, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications or fields of study where the compound could be useful. This often requires a review of recent scientific literature .

properties

IUPAC Name

4-methyl-2-phenylmethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-7-8-13-12(14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYGRYZDJNDSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-methylpyrimidine

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